N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
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Overview
Description
N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The final step involves the formation of the acetimidamide moiety under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with different functional groups.
Scientific Research Applications
N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy-acetic acid: Shares the quinoline moiety and has similar biological activities.
Quinolin-8-yloxy-substituted zinc(II) phthalocyanines: Used in photodynamic therapy and have similar structural features.
Uniqueness
N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and biological activity
Properties
CAS No. |
88758-69-4 |
---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] ethyl carbonate |
InChI |
InChI=1S/C14H15N3O4/c1-2-19-14(18)21-17-12(15)9-20-11-7-3-5-10-6-4-8-16-13(10)11/h3-8H,2,9H2,1H3,(H2,15,17) |
InChI Key |
BFZDKWCAHQHWLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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